3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring a piperidine core substituted with an imidazolidine-2,4-dione ring and a 2-([1,1'-biphenyl]-4-yloxy)acetyl group.
Properties
IUPAC Name |
3-[1-[2-(4-phenylphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20-14-23-22(28)25(20)18-10-12-24(13-11-18)21(27)15-29-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDGDXVOWJDCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with a suitable nucleophile to form the biphenyl ether.
Acylation of piperidine: The biphenyl ether is then acylated with a piperidine derivative under appropriate conditions to form the intermediate.
Cyclization: The final step involves the cyclization of the intermediate with an imidazolidine-2,4-dione precursor to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The biphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the imidazolidine-2,4-dione core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison
3-{1-[2-(1H-Indol-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione (BK63428)
- Structure : Substituted piperidine with an indole-acetyl group instead of biphenyl ether.
- Molecular Formula : C₁₈H₂₀N₄O₃.
- Molecular Weight : 340.38 g/mol .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
Comparative Analysis
Pharmacological and Physicochemical Differences
- Lipophilicity : The biphenyl ether group in the target compound likely confers higher lipophilicity compared to BK63428’s indole group, suggesting divergent pharmacokinetic profiles (e.g., tissue distribution) .
- Receptor Binding : The indole moiety in BK63428 may enable interactions with serotonin receptors, whereas the biphenyl ether group could favor G-protein-coupled receptor (GPCR) or kinase modulation .
- Metabolic Stability : The imidazolidinedione ring in both the target compound and BK63428 may reduce hepatic clearance compared to the methoxyphenyl-substituted analog .
Research Findings and Limitations
- Target Compound: No direct activity data are available, but piperidine-amides with biphenyl groups have shown anti-inflammatory efficacy in murine models (IC₅₀ ~10–50 µM) .
- BK63428: Limited data exist, though indole-containing analogs exhibit serotonin receptor binding (Ki ~100–500 nM) .
- Methoxyphenyl Analog : Demonstrated moderate antimicrobial activity (MIC 8–32 µg/mL against S. aureus) .
Contradictions/Nuances : While biphenyl and indole substituents both enhance CNS targeting, their specific receptor affinities remain unverified for these compounds. Methoxyphenyl groups improve solubility but may reduce potency compared to bulkier aryl ethers .
Biological Activity
The compound 3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule with potential biological activity. Understanding its pharmacological properties is crucial for assessing its therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure
The structure of the compound can be broken down into several functional groups, which may contribute to its biological activity:
- Biphenyl moiety : Known for its role in increasing lipophilicity and aiding in receptor binding.
- Piperidine ring : Often associated with psychoactive properties and interactions with neurotransmitter systems.
- Imidazolidine dione : This core structure is linked to various biological activities, including enzyme inhibition.
Recent studies have identified several mechanisms through which this compound exhibits biological activity:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that play roles in various metabolic pathways. For instance, it has shown potential as an inhibitor of histone acetyltransferase (HAT1), which is critical in regulating gene expression by modifying histones .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and inflammation. This suggests that the imidazolidine dione may also contribute to such effects.
- Antimicrobial Properties : Some derivatives related to this compound have been tested for antimicrobial activity against various pathogens. The biphenyl component may enhance the interaction with microbial membranes, leading to increased efficacy .
Biological Activity Data
The following table summarizes key biological activities reported for similar compounds and their derivatives:
Case Study 1: HAT1 Inhibition
A study utilizing a high-throughput screening approach identified small molecule inhibitors of HAT1, with compounds exhibiting IC50 values around 62.6 µM. The structural similarities between these inhibitors and the target compound suggest potential efficacy in modulating histone acetylation processes in cancer cells .
Case Study 2: Antioxidant Properties
Research on related imidazolidine compounds highlighted their ability to scavenge free radicals effectively. This antioxidant activity is vital for developing therapeutic agents aimed at conditions associated with oxidative stress, such as neurodegenerative diseases.
Case Study 3: Antimicrobial Potential
A series of biphenyl-containing compounds were evaluated for their antimicrobial properties against a range of pathogens. Results indicated that certain structural modifications could enhance activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
